

"discovery and history of 4,4-Dinitropent-1-ene"

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Compound of Interest

Compound Name: 4,4-Dinitropent-1-ene

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A Technical Guide to Nitroalkenes

Disclaimer: No specific information could be found for the compound "**4,4-Dinitropent-1-ene**" in the available scientific literature. This guide provides a comprehensive overview of the broader class of related compounds, Nitroalkenes, also known as nitro olefins.

Introduction

Nitroalkenes are a class of organic compounds characterized by a nitro group (–NO₂) attached to a carbon-carbon double bond. This functional group arrangement renders the alkene electron-deficient, making nitroalkenes highly versatile intermediates in organic synthesis.[1][2] Their unique reactivity allows them to participate in a wide array of chemical transformations, including Michael additions, Diels-Alder reactions, and various cycloadditions, making them valuable building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3]

The high reactivity and synthetic utility of nitroalkenes stem from the strong electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack. [1][2]

History and Discovery

The chemistry of nitroalkenes is intrinsically linked to the development of reactions involving nitroalkanes. A pivotal moment in this history was the discovery of the Henry reaction in 1895 by the Belgian chemist Louis Henry.[4][5][6][7] This reaction, also known as the nitroaldol



reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone to form a β -nitro alcohol.[4][5][6]

It was soon recognized that these β -nitro alcohol products could be readily dehydrated to yield nitroalkenes.[4][8] This two-step sequence—the Henry reaction followed by dehydration—became the first and still one of the most fundamental and widely used methods for synthesizing nitroalkenes.[1][8] This discovery unlocked the vast synthetic potential of nitroalkenes, paving the way for their use as versatile intermediates in synthetic organic chemistry.

Synthesis and Experimental Protocols

Nitroalkenes can be synthesized through several methodologies. The most common and historically significant methods are detailed below.

Synthesis via the Henry (Nitroaldol) Reaction

This is the most prevalent method, involving two sequential steps: the nitroaldol addition and the subsequent dehydration of the resulting β -nitro alcohol.[1][4]

Step 1: The Henry Reaction (Nitroaldol Addition)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone).[4][8]

- General Protocol:
 - A nitroalkane (e.g., nitromethane, nitroethane) is dissolved in a suitable solvent.
 - A base (e.g., an amine base, alkali hydroxide, or phase transfer catalyst) is added to deprotonate the α-carbon of the nitroalkane, forming a nucleophilic nitronate anion.[4]
 - An aldehyde or ketone is added to the reaction mixture. The nitronate attacks the carbonyl carbon.
 - The resulting β -nitro alkoxide is protonated during workup to yield the β -nitro alcohol.
 - The reaction is typically stirred at temperatures ranging from 0 °C to room temperature.



Step 2: Dehydration of β-Nitro Alcohols

The β -nitro alcohol intermediate is often dehydrated to yield the final nitroalkene product. This elimination of water can sometimes occur in situ or as a separate step.[9]

- General Protocol:
 - \circ The crude or purified β -nitro alcohol is dissolved in a solvent like toluene or dichloromethane.
 - A dehydrating agent (e.g., phthalic anhydride, dicyclohexylcarbodiimide (DCC), or simply a strong acid or base with heat) is added.[10]
 - The mixture is heated, often with azeotropic removal of water, to drive the elimination reaction.
 - The resulting nitroalkene is then purified, typically by column chromatography.

Direct Nitration of Alkenes

Nitroalkenes can also be formed by the direct nitration of an existing alkene, although this method can sometimes lead to mixtures of products.[10]

- · General Protocol using Clayfen:
 - Clayfen (Iron(III) nitrate supported on Montmorillonite clay) is used as the nitrating agent.
 [1]
 - The starting alkene (e.g., styrene) is mixed with the Clayfen reagent.
 - The reaction is often performed without a solvent and may be accelerated by microwave irradiation.
 - The solid support is filtered off, and the product is purified from the filtrate.

Quantitative Data



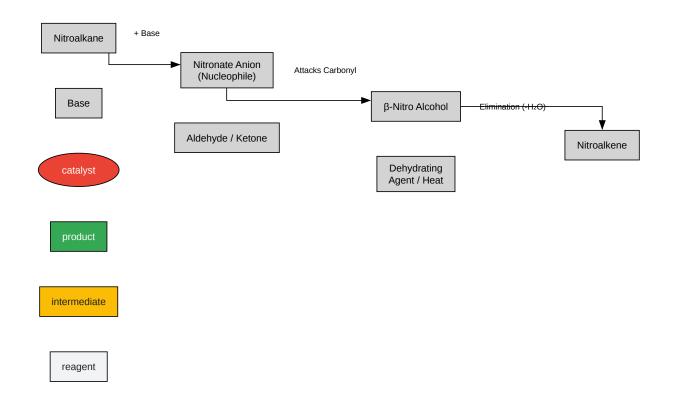
As "**4,4-Dinitropent-1-ene**" is undocumented, the following table presents physicochemical properties for related, known nitroalkanes and a simple nitroalkene to provide representative data for this class of compounds.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 25°C)	Water Solubility (% by wt. at 25°C)
Nitromethane	CH ₃ NO ₂	61.04	101	1.131	11.1
Nitroethane	C ₂ H ₅ NO ₂	75.07	114	1.045	4.7
1- Nitropropane	C ₃ H ₇ NO ₂	89.10	131	0.996	1.5
2- Nitropropane	C ₃ H ₇ NO ₂	89.10	120	0.983	1.7
3-Nitro-3- hexene	C ₆ H ₁₁ NO ₂	129.18	71 (at reduced pressure)	0.978	_
Data sourced from EPA NEPIN[11]					

Visualized Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate key synthetic pathways and reaction mechanisms relevant to nitroalkene chemistry.

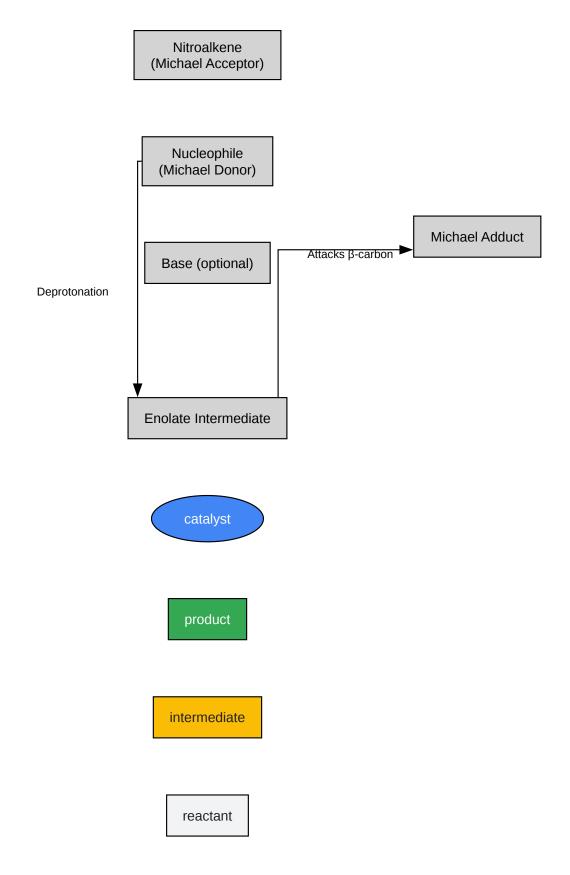




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Synthetic workflow for Nitroalkenes via the Henry reaction.





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Mechanism of the Michael addition reaction with a Nitroalkene.



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